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Application Note
Spirulina, a nutrient-rich blue-green algae, has garnered significant attention in the

pharmaceutical and nutraceutical industries for its potent antioxidant properties. These

properties are primarily attributed to its rich content of phycocyanin, carotenoids, phenolic

compounds, and vitamins. Accurate and reproducible quantification of this antioxidant activity is

crucial for quality control, product development, and understanding its therapeutic potential.

This document provides detailed protocols for the most common in vitro assays used to

evaluate the antioxidant capacity of Spirulina and its extracts, intended for researchers,

scientists, and drug development professionals.

Introduction to Antioxidant Activity Assays
The antioxidant activity of a substance is its ability to inhibit the oxidation of other molecules.

This is often evaluated by its capacity to scavenge free radicals. Several assays have been

developed to measure this activity, each with its own mechanism and advantages. The most

frequently employed methods for Spirulina are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical

scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical
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cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the

ORAC (Oxygen Radical Absorbance Capacity) assay. The choice of method can be influenced

by the nature of the antioxidant compounds being studied and the solvent system used for

extraction.[1][2]

Data Presentation: Quantitative Antioxidant Activity
of Spirulina
The following tables summarize quantitative data from various studies on the antioxidant

activity of Spirulina, providing a comparative overview of results obtained using different assays

and extraction solvents.

Table 1: DPPH Radical Scavenging Activity of Spirulina

Spirulina
Form/Extract

IC50 Value Other Metrics Reference

Methanolic Extract
23.69% inhibition at

30 ppm
- [3]

Water Extract -

88.58 ± 3.68%

scavenging at 1000

µg/mL

[4]

Ethanolic Extract -
3.11 ± 0.05 mmol

TE/g DW (in bread)
[5]

Phycocyanin 45% inhibition - [1]

Aqueous Extract -
46.12 ± 2.03%

inhibition
[6]

IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals. TE:

Trolox Equivalents. DW: Dry Weight.

Table 2: ABTS Radical Scavenging Activity of Spirulina
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Spirulina
Form/Extract

Measurement Value Reference

Ethanolic Extract TEAC 1.73 mM TE/L [1]

Water Extract TEAC 1.33 mM TE/L [1]

Absolute Methanol

Extract
Antioxidant Activity 99.55% [2]

Ethanolic Extract TEAC
19.05 ± 1.25 µmol

TE/g DM
[7]

TEAC: Trolox Equivalent Antioxidant Capacity. DM: Dry Matter.

Table 3: FRAP (Ferric Reducing Antioxidant Power) of Spirulina

Spirulina
Form/Extract

Measurement Value Reference

Ethanolic Extract FRAP Value 0.25 mM TE/L [1]

Water Extract FRAP Value 0.09 mM TE/L [1]

Ethanolic Extract (in

bread)
FRAP Value

5.04 ± 0.07 µmol

Fe2+/g DW
[5]

Phycocyanin FRAP Value 0.05 mg TE/g [1]

TE: Trolox Equivalents. DW: Dry Weight.

Table 4: ORAC (Oxygen Radical Absorbance Capacity) of Spirulina
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Spirulina
Form/Extract

Measurement Value Reference

Ethanolic Extract ORAC Value
393.24 ± 15.28 µmol

TE/g DW
[7]

DMSO/H₂O Extract ORAC Value
155.95 ± 10.78 µmol

TE/g DW
[7]

TE: Trolox Equivalents. DW: Dry Weight.

Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain

consistency in reagent preparation, incubation times, and temperature to ensure reproducible

results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay is based on the ability of antioxidants to donate an electron to the stable

DPPH free radical, which is characterized by a deep purple color. The reduction of DPPH by an

antioxidant results in a color change to a pale yellow, which is measured

spectrophotometrically at 517 nm.[3][8] The degree of discoloration is proportional to the

scavenging activity of the sample.

Protocol:

Reagent Preparation:

Prepare a 0.06 mM DPPH solution in 96% ethanol.[5] Store in a dark bottle at 4°C.

Prepare a series of concentrations of the Spirulina extract in a suitable solvent (e.g.,

ethanol, methanol, or water).

Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) in the same solvent.

[9]
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Assay Procedure:

Add 0.15 mL of the Spirulina extract or standard solution to 2.85 mL of the DPPH solution.

[5]

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[5][9]

Measure the absorbance at 517 nm using a spectrophotometer.[5]

A blank containing the solvent and the DPPH solution is also measured.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is

the absorbance of the blank and A_sample is the absorbance of the sample. The results can

be expressed as an IC50 value, which is the concentration of the sample required to inhibit

50% of the DPPH radicals.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a

characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a

decolorization of the solution. The change in absorbance is measured at 734 nm.[7] This

method is applicable to both hydrophilic and lipophilic antioxidants.[2]

Protocol:

Reagent Preparation:

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.[1][11]

Dilute the ABTS•+ solution with ethanol or methanol to obtain an absorbance of 0.700 ±

0.025 at 734 nm.[1][7]
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Prepare a series of concentrations of the Spirulina extract and a standard antioxidant

(e.g., Trolox).

Assay Procedure:

Add 0.03 mL of the Spirulina extract or standard to 2.97 mL of the diluted ABTS•+ solution.

[1]

Mix and incubate at 37°C for 6 minutes.[1]

Measure the absorbance at 734 nm.[7]

Calculation: The scavenging activity is calculated using the same formula as for the DPPH

assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of antioxidants to reduce the ferric-

tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue

color and can be monitored by measuring the change in absorbance at 593 nm.[5] The reaction

is carried out at an acidic pH (3.6).

Protocol:

Reagent Preparation:

Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ

in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[1]

Warm the FRAP reagent to 37°C before use.

Prepare a series of concentrations of the Spirulina extract and a standard (e.g., FeSO₄ or

Trolox).

Assay Procedure:

Add 0.2 mL of the Spirulina extract or standard to 3.0 mL of the FRAP reagent.[1]
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Mix and incubate at 37°C for 5 minutes.[1]

Measure the absorbance at 593 nm.[1]

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and

expressed as µmol Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent

probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-

azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time,

and the antioxidant capacity is quantified by the area under the fluorescence decay curve

(AUC).[7]

Protocol:

Reagent Preparation:

Prepare a 7.5 mM phosphate buffer (pH 7.0-7.4).[7]

Prepare a working solution of fluorescein (e.g., 78 nM) in the phosphate buffer.[7]

Prepare a fresh AAPH solution (e.g., 221 mM) in the phosphate buffer.[7]

Prepare a series of concentrations of the Spirulina extract and a Trolox standard.

Assay Procedure (96-well plate format):

Add 50 µL of fluorescein solution to each well.[7]

Add 50 µL of the Spirulina extract, Trolox standard, or blank (phosphate buffer) to the

wells.[7]

Incubate the plate at 37°C for 30 minutes.[12]

Initiate the reaction by adding 25 µL of the AAPH solution to each well.[7]
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Immediately begin reading the fluorescence (excitation at 485 nm, emission at 520 nm)

every 1-5 minutes for at least 60 minutes at 37°C.[13]

Calculation: The net AUC is calculated by subtracting the AUC of the blank from the AUC of

the sample. The ORAC value is determined by comparing the net AUC of the sample to that

of the Trolox standard and is expressed as µmol of Trolox Equivalents (TE) per gram of

sample.
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Preparation

Reaction Measurement Data Analysis
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Mix 0.15 mL Sample/Standard
with 2.85 mL DPPH Solution

Prepare Spirulina
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(Trolox/Ascorbic Acid)

Incubate in Dark
(30 min, RT)

Measure Absorbance
at 517 nm

Calculate % Inhibition
and IC50 Value

Radical Generation & Preparation

Reaction Measurement Data Analysis
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Potassium Persulfate

Mix and React in Dark
(12-16h, RT) to form ABTS•+

Dilute ABTS•+ to
Absorbance of ~0.7 at 734 nm

Mix 0.03 mL Sample/Standard
with 2.97 mL diluted ABTS•+

Prepare Spirulina
Extract Dilutions
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(6 min, 37°C)

Measure Absorbance
at 734 nm

Calculate % Inhibition
and TEAC Value

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216210?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction Measurement Data Analysis

Prepare FRAP Reagent
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Prepare Spirulina
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Standard

Incubate
(5 min, 37°C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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